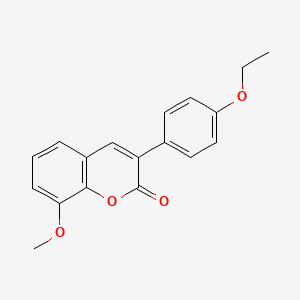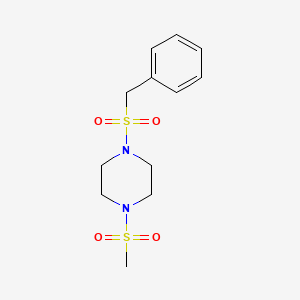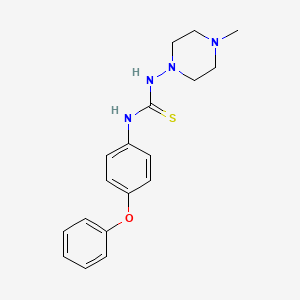
N-(4-methyl-1-piperazinyl)-N'-(4-phenoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1-piperazinyl)-N'-(4-phenoxyphenyl)thiourea, commonly known as MPTU, is a synthetic chemical compound that has been extensively studied for its pharmacological properties. It is a thiourea derivative that has been found to have a wide range of applications in scientific research.
作用机制
MPTU acts as a potent inhibitor of PKC by binding to the enzyme's regulatory domain. This binding prevents the activation of PKC, leading to a decrease in downstream signaling pathways. The inhibition of PKC activity by MPTU has been shown to have a wide range of effects on cellular processes, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
MPTU has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPTU can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the proliferation of smooth muscle cells. In vivo studies have shown that MPTU can reduce the growth of tumors in animal models of cancer and inhibit neointimal hyperplasia in models of vascular injury.
实验室实验的优点和局限性
One of the main advantages of MPTU is its specificity for PKC, which allows for the selective inhibition of the enzyme without affecting other signaling pathways. This specificity makes MPTU a valuable tool for studying the role of PKC in cellular processes. However, MPTU has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
未来方向
There are several future directions for the study of MPTU. One area of research is the development of more potent and selective PKC inhibitors based on the structure of MPTU. Another area of research is the investigation of the therapeutic potential of MPTU in diseases such as cancer, diabetes, and cardiovascular disease. Finally, the use of MPTU as a tool for studying the role of PKC in cellular processes is an area of ongoing research.
Conclusion:
In conclusion, MPTU is a synthetic chemical compound that has been extensively studied for its pharmacological properties. Its ability to inhibit the activity of PKC has been shown to have therapeutic potential in a wide range of diseases. MPTU has a specific mechanism of action and has been shown to have a wide range of biochemical and physiological effects. While it has some limitations, MPTU is a valuable tool for studying the role of PKC in cellular processes and has several future directions for research.
合成方法
MPTU can be synthesized through a multi-step process involving the reaction of 4-methyl-1-piperazinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-phenoxyaniline. The final product is obtained by reacting the resulting amide with ammonium thiocyanate. The purity of the compound can be increased through recrystallization.
科学研究应用
MPTU has been extensively studied for its pharmacological properties, particularly its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in a wide range of diseases, including cancer, diabetes, and cardiovascular disease.
属性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-21-11-13-22(14-12-21)20-18(24)19-15-7-9-17(10-8-15)23-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJSEMSIQFSGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

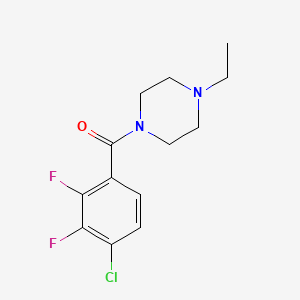
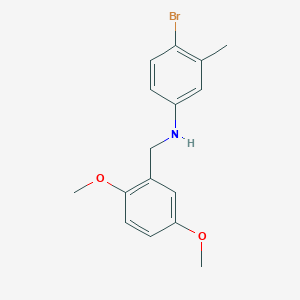
![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)
![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)
![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5739307.png)
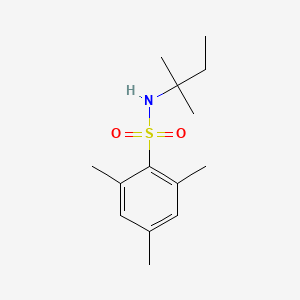
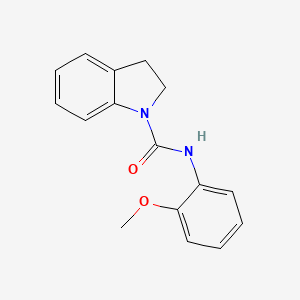
![N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)
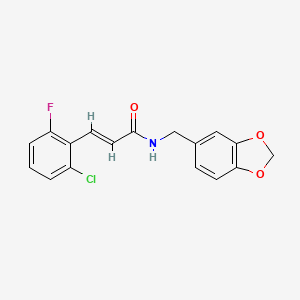
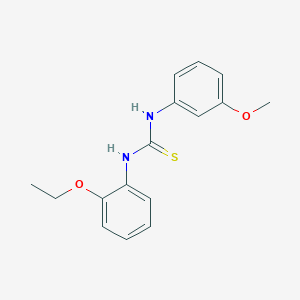
![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)
